Cas no 1806291-40-6 (3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde)

3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde
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- インチ: 1S/C10H10F3NO2/c1-14(2)8-5-3-4-7(6-15)9(8)16-10(11,12)13/h3-6H,1-2H3
- InChIKey: QWDFLJAQTVGKPZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C=O)=CC=CC=1N(C)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007736-250mg |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010007736-500mg |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010007736-1g |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-Dimethylamino-2-(trifluoromethoxy)benzaldehydeに関する追加情報
Introduction to 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde (CAS No. 1806291-40-6)
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1806291-40-6, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its dimethylamino substituent and trifluoromethoxy group on a benzaldehyde backbone, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde contribute to its versatility in chemical reactions. The presence of the electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions, while the electron-donating dimethylamino group influences the electronic distribution across the aromatic ring. This balance of electronic effects makes the compound an attractive scaffold for designing molecules with tailored biological activities.
In recent years, fluorinated aromatic compounds have been extensively studied due to their improved metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of fluorine atoms into drug candidates often leads to enhanced pharmacokinetic profiles, which is a critical factor in drug development. 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde is no exception and has been explored in several research endeavors as a key building block for novel therapeutic agents.
One of the most compelling applications of 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The aldehyde functionality of this compound allows for facile condensation reactions with amines or hydrazines, leading to Schiff bases or hydrazones, respectively. These derivatives have shown promise as kinase inhibitors due to their ability to modulate enzyme activity and downstream signaling cascades.
Recent studies have highlighted the potential of 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde in developing antiviral agents. The structural motif of this compound shares similarities with known viral protease inhibitors, suggesting its utility in designing new inhibitors against viral replication. For instance, modifications at the dimethylamino and trifluoromethoxy positions have been investigated to optimize binding interactions with viral protease active sites, leading to compounds with improved antiviral efficacy.
The pharmaceutical industry has also explored 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde as a precursor for central nervous system (CNS) drugs. The combination of fluorine atoms and nitrogen-containing groups enhances blood-brain barrier penetration, a critical factor for CNS drug delivery. Researchers have synthesized analogs of this compound and evaluated their neuropharmacological properties, demonstrating potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its pharmaceutical applications, 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde has found utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for synthesizing conjugated polymers used in organic electronics. These polymers exhibit excellent charge transport properties and are being developed for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The synthesis of 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 2-methoxybenzaldehyde followed by nucleophilic substitution with dimethylamine and subsequent triflation using trifluoromethanesulfonic acid. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
In conclusion, 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde (CAS No. 1806291-40-6) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new therapeutic targets and advanced materials, the importance of this compound is likely to grow further.
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